Cas no 83-79-4 (Rotenone)

Rotenone structure
Rotenone structure
Productnaam:Rotenone
CAS-nummer:83-79-4
MF:C23H22O6
MW:394.417187213898
CID:34305
PubChem ID:24278683

Rotenone Chemische en fysische eigenschappen

Naam en identificatie

    • Rotenone
    • (-)-cis-rotenone
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-iospropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-isopropenyl-8,9-dimethoxy-
    • (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6alphah)-one,1,2,12,12aalpha-t
    • (2r-(2alpha,6aalpha,12aalpha))--9-dimethoxy-2-(1-methylethenyl)-
    • (2R,2alpha,6aalpha,12aalpha)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]
    • Rotenone Solution
    • Rotenone,(2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
    • Dermostatin A
    • derris
    • Derris root
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-2-isopropenyl-8,9-dimethoxybenzopyrano[3,4-b]furo[2,3-h]benzopyran-6-one
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (ACI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2α,6aα,12aα)]- (ZCI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aαH)-one, 1,2,12,12aα-tetrahydro-2α-isopropenyl-8,9-dimethoxy- (8CI)
    • Rotenone (7CI)
    • (-)-Rotenone
    • 5′β-Rotenone
    • Cenol Garden Dust
    • CFT Legumine
    • Chem Fish
    • Chem-Mite
    • Cube-Pulver
    • Cuberol
    • Curex flea duster
    • Dactinol
    • Deril
    • Derrin
    • Derris (insecticide)
    • Dri-kil
    • Fish Tox
    • Fish Tox 5
    • Green cross warble powder
    • Liquid Derris
    • MeSH ID: D012402
    • Nicouline
    • Noxfire
    • Noxfish
    • NSC 26258
    • NSC 8505
    • Paraderil
    • Prenfish Toxicant
    • Prentox Prenfish
    • Prentox Prenfish Toxicant
    • Ronone
    • Rotacide
    • Rotacide EC
    • Rotena
    • Rotenon
    • Rotenox
    • Rotocide
    • Sinid
    • TIFA Chem Fish
    • Tox-R
    • Tubatoxin
    • YuTengTong
    • Ro-Ko
    • SMR000444453
    • Mexide
    • Extrax
    • barbasco
    • 1,2,12,12a-Tetrahydro-2-isopropenyl-8,9-dimethoxy-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • Haiari
    • 5'beta-rotenone
    • Cubor
    • Tubotoxin
    • (12aS,6aS,2R)-8,9-dimethoxy-2-(1-methylvinyl)-1,2-dihydrochromano[3,4-b]furano [2,3-h]chroman-6-one
    • Rotenone, dehydro
    • canex
    • ββ-rotenone
    • CUBE
    • MLS006011865
    • [2R-(2alpha,6aalpha,12aalpha)]-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • MDL: MFCD09025614
    • Inchi: 1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
    • InChI-sleutel: JUVIOZPCNVVQFO-HBGVWJBISA-N
    • LACHT: O=C1[C@H]2C3C=C(OC)C(OC)=CC=3OC[C@H]2OC2C3C[C@H](C(=C)C)OC=3C=CC1=2

Berekende eigenschappen

  • Exacte massa: 394.141638g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.1
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 3
  • Monoisotopische massa: 394.141638g/mol
  • Monoisotopische massa: 394.141638g/mol
  • Topologisch pooloppervlak: 63.2Ų
  • Zware atoomtelling: 29
  • Complexiteit: 664
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Aantal tautomers: 2
  • Moleculair gewicht: 394.4
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Geur: Odorless
  • Stability Shelf Life: Decomp upon exposure to light and air. Colorless solutions in organic solvents oxidize upon exposure and become yellow, orange and then deep red and may deposit crystals of dehydrorotenone and rotenonone which are toxic to insects.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • Kleur/vorm: Cryst.
  • Dichtheid: 1.1917 (rough estimate)
  • Smeltpunt: 159-164 °C (lit.)
  • Kookpunt: 210-220 °C/0.5 mmHg(lit.)
  • Brekindex: 1.4593 (estimate)
  • Oplosbaarheid: less than 1 mg/mL at 68° F (NTP, 1992)
  • Stabiliteit/houdbaarheid: Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, especially in the presence of alkalies.
  • PSA: 63.22000
  • LogboekP: 3.70330
  • Geur: Odorless
  • Oplosbaarheid: Almost insoluble in water, soluble in ethanol, acetone, carbon tetrachloride, chloroform, ether and many other organic solvents
  • Dampfdruk: less than 0.0075 mm Hg at 68 °F (NTP, 1992)
  • Merck: 8271
  • Specifieke rotatie: -115 º (c=1.4 in chloroform)
  • Gevoeligheid: Sensitive to light and air

Rotenone Beveiligingsinformatie

  • Symbool: GHS06 GHS09
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H301,H315,H319,H335,H410
  • Waarschuwingsverklaring: P261,P273,P301+P310,P305+P351+P338,P501
  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
  • WGK Duitsland:3
  • Code gevarencategorie: 25-36/37/38-50/53
  • Veiligheidsinstructies: S22; S24/25; S36; S45; S60; S61
  • RTECS:DJ2800000
  • Identificatie van gevaarlijk materiaal: T N
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Veiligheidstermijn:6.1(b)
  • Risicozinnen:R25; R36/37/38; R50/53
  • Gevaarklasse:6.1(b)
  • Verpakkingsgroep:III
  • PackingGroup:II
  • Toxiciteit:LD50 i.p. in mice: 2.8 mg/kg (Fukami); in rats (mg/kg): 132 orally; 6 i.v. (Soloway)

Rotenone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-1g
Rotenone
83-79-4 97%
1g
166.00 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MW775-5g
Rotenone
83-79-4 95+%
5g
¥649.0 2022-06-10
TRC
R700580-50mg
Rotenone
83-79-4
50mg
$97.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-1g
Rotenone
83-79-4
1g
¥176.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-203242A-5g
Rotenone,
83-79-4 ≥97%
5g
¥1504.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-10g
Rotenone
83-79-4 97%
10g
870.00 2021-07-09
BAI LING WEI Technology Co., Ltd.
M-635-1mL
Rotenone,0.1 mg/mL in Acetonitrile
83-79-4 0.1 mg/mL in Acetonitrile
1mL
¥ 309 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-25g
Rotenone
83-79-4
25g
¥1806.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YT1953-1g
Rotenone
83-79-4 ≥95%
1g
¥270元 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP3347-20mg
Rotenone
83-79-4 98%
20mg
$30 2023-09-20

Rotenone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Water ;  pH 7
4.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
5.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
5.3 Reagents: Triethylamine Solvents: Water
6.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
8.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
8.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
8.4 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 7 h, rt; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
1.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Water
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
4.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Water ;  pH 7
3.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
4.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
4.3 Reagents: Triethylamine Solvents: Water
5.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
7.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
7.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
7.4 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Water ;  pH 7
2.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
3.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
3.3 Reagents: Triethylamine Solvents: Water
4.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
6.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
6.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
6.4 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
2.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
2.3 Reagents: Triethylamine Solvents: Water
3.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
5.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
5.4 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
1.3 Reagents: Water
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.2 Solvents: Water ;  pH 7
5.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
6.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
6.3 Reagents: Triethylamine Solvents: Water
7.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
9.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
9.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
9.4 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
10.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referentie
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Rotenone Raw materials

Rotenone Preparation Products

Rotenone Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:83-79-4)Rotenone
Ordernummer:sfd14558
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:36
Prijs ($):discuss personally

Rotenone Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:83-79-4)Rotenone
CRN0294
Zuiverheid:≥98%
Hoeveelheid:5mg/20mg/50mg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:83-79-4)Rotenone
A864212
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):182.0